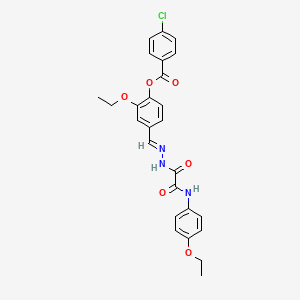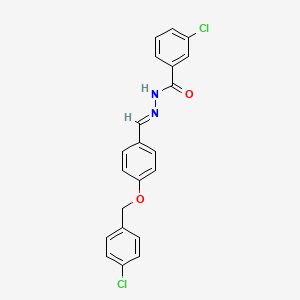
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Benzyloxy)-2-méthylbenzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one est un composé organique complexe avec une structure unique qui comprend un groupe benzyloxy, un groupe méthylbenzoyle, un groupe hydroxy, un groupe méthoxyéthyle et un groupe pyridinyle. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
La synthèse de 4-(4-(Benzyloxy)-2-méthylbenzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiquesLes méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour des rendements et une pureté plus élevés, utilisant souvent des catalyseurs et des environnements réactionnels contrôlés .
Analyse Des Réactions Chimiques
Ce composé peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé en cétone ou en aldéhyde en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les groupes carbonyle peuvent être réduits en alcools en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe benzyloxy peut être substitué par d'autres groupes par des réactions de substitution nucléophile.
Addition : Les doubles liaisons dans le cycle pyrrole peuvent participer à des réactions d'addition avec des halogènes ou de l'hydrogène
Applications de recherche scientifique
4-(4-(Benzyloxy)-2-méthylbenzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : La structure du composé lui permet d'interagir avec diverses cibles biologiques, ce qui le rend utile pour l'étude de l'inhibition enzymatique et de la liaison des récepteurs.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés chimiques spécifiques
Mécanisme d'action
Le mécanisme d'action de 4-(4-(Benzyloxy)-2-méthylbenzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier aux sites actifs des enzymes, inhibant leur activité, ou interagir avec les récepteurs, modulant leurs voies de signalisation. Ces interactions sont médiées par les groupes fonctionnels du composé, qui forment des liaisons hydrogène, des interactions hydrophobes et des forces de van der Waals avec les molécules cibles .
Applications De Recherche Scientifique
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules .
Comparaison Avec Des Composés Similaires
Des composés similaires à 4-(4-(Benzyloxy)-2-méthylbenzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one comprennent d'autres dérivés du pyrrole avec différents substituants. Ces composés peuvent avoir des activités biologiques similaires, mais diffèrent en termes de puissance, de sélectivité et de propriétés pharmacocinétiques. Parmi les exemples, citons :
- Dérivés de la 1H-pyrrolo[2,3-b]pyridine
- Pyrrole-2-carboxylates
- Benzoylpyrroles .
Propriétés
Numéro CAS |
487022-17-3 |
|---|---|
Formule moléculaire |
C27H26N2O5 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O5/c1-18-16-21(34-17-19-6-4-3-5-7-19)8-9-22(18)25(30)23-24(20-10-12-28-13-11-20)29(14-15-33-2)27(32)26(23)31/h3-13,16,24,30H,14-15,17H2,1-2H3/b25-23+ |
Clé InChI |
SUHBSUXGBLCMIV-WJTDDFOZSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC=NC=C4)/O |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=NC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12028870.png)

![3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028897.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)

![7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028911.png)
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12028918.png)
![3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028923.png)



![3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12028945.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12028950.png)

